10,17,17-Trimethylgona-1,4,13-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,17,17-Trimethylgona-1,4,13-trien-3-one is a synthetic organic compound with the molecular formula C20H26O. It is characterized by its pale yellow solid appearance and is primarily used as a reference material in qualitative analysis . The compound is known for its stability under specific storage conditions and has applications in various scientific fields.
Vorbereitungsmethoden
The synthesis of 10,17,17-Trimethylgona-1,4,13-trien-3-one involves several steps, typically starting from simpler organic molecules. The synthetic routes often include the use of specific reagents and catalysts to facilitate the formation of the desired structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is usually packaged in amber glass bottles with a septum and crimped aluminum cap or screw top cap to maintain its stability .
Analyse Chemischer Reaktionen
10,17,17-Trimethylgona-1,4,13-trien-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction could result in the formation of alcohols .
Wissenschaftliche Forschungsanwendungen
10,17,17-Trimethylgona-1,4,13-trien-3-one has a wide range of scientific research applications. In chemistry, it is used as a reference material for qualitative analysis and calibration of analytical instruments. In biology and medicine, the compound may be used in studies related to hormone activity and receptor binding due to its structural similarity to certain steroids. Industrial applications include its use in the synthesis of other complex organic molecules and as a standard for quality control .
Wirkmechanismus
The mechanism of action of 10,17,17-Trimethylgona-1,4,13-trien-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to hormone receptors, influencing gene expression and cellular activity. The exact pathways involved depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
10,17,17-Trimethylgona-1,4,13-trien-3-one can be compared with similar compounds such as 10,17,17-Trimethylgona-4,13-dien-3-one. While both compounds share a similar core structure, they differ in the position and type of double bonds, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural configuration, which may confer distinct properties and applications .
Eigenschaften
CAS-Nummer |
77702-25-1 |
---|---|
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
(8R,9S,10R)-10,17,17-trimethyl-6,7,8,9,11,12,15,16-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H26O/c1-19(2)10-9-16-15-5-4-13-12-14(21)8-11-20(13,3)18(15)7-6-17(16)19/h8,11-12,15,18H,4-7,9-10H2,1-3H3/t15-,18-,20-/m0/s1 |
InChI-Schlüssel |
GUZOMSPAENUJMW-QSFXBCCZSA-N |
Isomerische SMILES |
C[C@]12C=CC(=O)C=C1CC[C@@H]3[C@@H]2CCC4=C3CCC4(C)C |
Kanonische SMILES |
CC1(CCC2=C1CCC3C2CCC4=CC(=O)C=CC34C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.